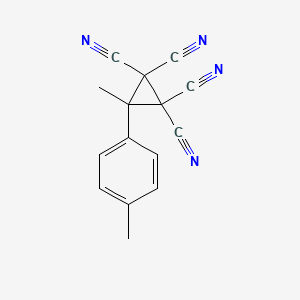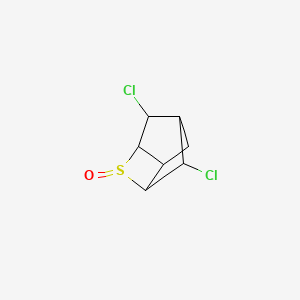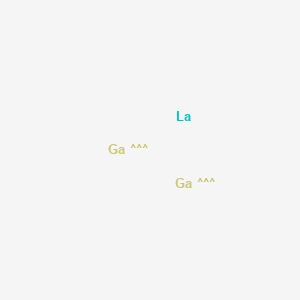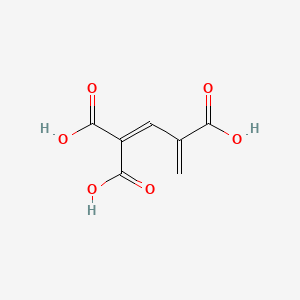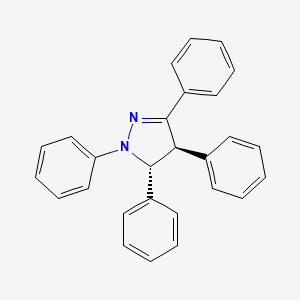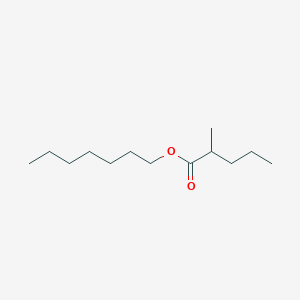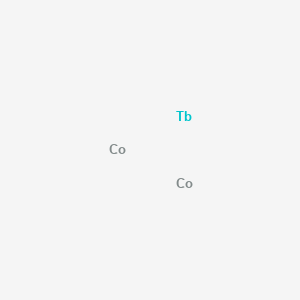![molecular formula C12H16ClO4P B14714148 Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester CAS No. 18276-82-9](/img/structure/B14714148.png)
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The molecular structure of this compound includes a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, which is further connected to a 4-chlorophenyl group and an oxoethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 4-chlorobenzaldehyde in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is subsequently converted to the desired product through hydrolysis and esterification reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
化学反应分析
Types of Reactions
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives with higher oxidation states.
Reduction: Hydroxyethyl derivatives.
Substitution: Amino or thiol-substituted phosphonic acid derivatives.
科学研究应用
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and as a potential drug candidate for various diseases.
Medicine: Investigated for its potential use in the treatment of bacterial and viral infections due to its bioactive properties.
Industry: Utilized in the production of flame retardants, plasticizers, and as a stabilizer in polymer chemistry
作用机制
The mechanism of action of phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or industrial effects .
相似化合物的比较
Similar Compounds
- Phosphonic acid, (2-chloroethyl)-, diethyl ester
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphonic acid, [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]-, diethyl ester
Uniqueness
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and an oxoethyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
18276-82-9 |
|---|---|
分子式 |
C12H16ClO4P |
分子量 |
290.68 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-diethoxyphosphorylethanone |
InChI |
InChI=1S/C12H16ClO4P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
AIXBPVJHSKVCIB-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC(=O)C1=CC=C(C=C1)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

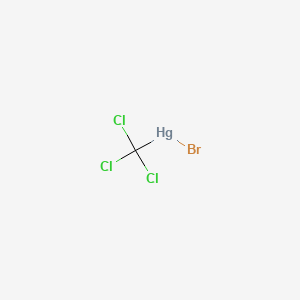
![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
